4-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide

Medicinal Chemistry Physicochemical Profiling SAR

4‑Chloro‑N‑[(3‑phenyl‑5‑isoxazolyl)methyl]benzenesulfonamide (C₁₆H₁₃ClN₂O₃S; MW 348.8 g/mol) is a synthetic benzenesulfonamide derivative that incorporates a 3‑phenyl‑5‑isoxazolyl moiety linked via a methylene bridge to the sulfonamide nitrogen. The compound belongs to the broader class of isoxazole‑containing sulfonamides, which have been investigated for carbonic‑anhydrase‑II (CA II) inhibition [REFS‑1] and cyclooxygenase‑2 (COX‑2) modulation [REFS‑2].

Molecular Formula C16H13ClN2O3S
Molecular Weight 348.8
CAS No. 339016-92-1
Cat. No. B3018575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide
CAS339016-92-1
Molecular FormulaC16H13ClN2O3S
Molecular Weight348.8
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H13ClN2O3S/c17-13-6-8-15(9-7-13)23(20,21)18-11-14-10-16(19-22-14)12-4-2-1-3-5-12/h1-10,18H,11H2
InChIKeyJUFATMMTPVJXSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide (CAS 339016‑92‑1): A Structurally Defined Isoxazole‑Sulfonamide for Targeted Medicinal‑Chemistry Research


4‑Chloro‑N‑[(3‑phenyl‑5‑isoxazolyl)methyl]benzenesulfonamide (C₁₆H₁₃ClN₂O₃S; MW 348.8 g/mol) is a synthetic benzenesulfonamide derivative that incorporates a 3‑phenyl‑5‑isoxazolyl moiety linked via a methylene bridge to the sulfonamide nitrogen. The compound belongs to the broader class of isoxazole‑containing sulfonamides, which have been investigated for carbonic‑anhydrase‑II (CA II) inhibition [REFS‑1] and cyclooxygenase‑2 (COX‑2) modulation [REFS‑2]. It is commercially supplied at ≥95 % purity (HPLC) and is intended exclusively for laboratory research [REFS‑3]. The 4‑chloro substitution on the benzenesulfonamide ring distinguishes it from the unsubstituted parent and from positional isomers, potentially influencing lipophilicity, electronic properties, and target‑binding interactions.

Why 4-Chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide Cannot Be Interchanged with Unsubstituted or Positional Isomer Analogs


Within the isoxazole‑sulfonamide family, even single‑atom modifications produce substantial shifts in molecular recognition. The 4‑chloro substituent imparts a permanent dipole (C–Cl bond) and increases molecular volume relative to the unsubstituted analog (CAS 339016‑87‑4), altering both passive membrane permeability and the complementarity to hydrophobic enzyme pockets. Positional isomers such as the 2‑chloro variant (CAS 339016‑93‑2) place the halogen ortho to the sulfonamide group, introducing steric hindrance that can disrupt the canonical sulfonamide‑zinc binding geometry observed in carbonic‑anhydrase‑II complexes [REFS‑1]. Furthermore, the patent literature explicitly differentiates isoxazole‑sulfonamides based on substitution pattern for COX‑2 selectivity, indicating that generic substitution within this class is not pharmacologically neutral [REFS‑2]. Consequently, researchers who substitute the 4‑chloro compound with a different regioisomer risk altering both target potency and isoform selectivity.

Quantitative Differentiation Evidence for 4-Chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide (CAS 339016‑92‑1)


Para‑Chloro Substitution Increases Molecular Weight and Lipophilicity Relative to the Unsubstituted Parent

The target compound carries a chlorine atom at the 4‑position of the benzenesulfonamide ring (MW 348.8 g/mol), whereas the des‑chloro analog N‑[(3‑phenyl‑5‑isoxazolyl)methyl]benzenesulfonamide (CAS 339016‑87‑4) has a molecular weight of 314.36 g/mol [REFS‑1][REFS‑2]. This substitution adds 34.4 g/mol (∼10 % mass increase) and introduces an electron‑withdrawing group (Hammett σₚ = 0.23). Fragment‑based computational logP estimates indicate an increase from ∼2.6 (unsubstituted) to ∼3.2 (4‑Cl) [REFS‑3]. The higher logP is expected to enhance passive membrane diffusion but may also increase plasma‑protein binding.

Medicinal Chemistry Physicochemical Profiling SAR

Regioisomeric Purity: The 4‑Chloro Isomer Is the Predominant Commercial Form with Documented Purity ≥95 %

The target compound is listed by multiple suppliers with a minimum HPLC purity of 95 % [REFS‑1]. In contrast, the 2‑chloro positional isomer (CAS 339016‑93‑2) and the 2,3‑dichloro analog (CAS 339016‑94‑3) are less frequently stocked and often lack explicit purity specifications in their public catalog entries [REFS‑2]. The 4‑chloro compound’s established supply chain, with documented quality‑control parameters, reduces the risk of batch‑dependent variability in biological readouts.

Chemical Procurement Quality Assurance Reproducibility

Isoxazole‑Sulfonamide Scaffold Demonstrates Nanomolar Carbonic Anhydrase II Inhibition Potential

In a 2017 study, a series of isoxazole‑containing benzenesulfonamides inhibited human carbonic anhydrase II (hCA II) with Ki values spanning 0.5–49.3 nM and hCA VII with Ki values of 4.3–51.9 nM, measured by stopped‑flow CO₂ hydration assay [REFS‑1]. Although the target compound itself was not explicitly reported in that series, its core scaffold is identical, and the 4‑chloro substitution pattern is expected to modulate inhibition potency within the same nanomolar range. For reference, the structurally distinct COX‑2‑selective isoxazole‑sulfonamide SC‑791 (CAS 181696‑33‑3) exhibits an hCA II Ki of approximately 290 nM, indicating that minor structural variations within this class produce >10‑fold differences in CA II affinity [REFS‑2].

Carbonic Anhydrase Inhibition Enzyme Assay Isoxazole

The Methylene‑Linked Isoxazole Differentiates This Series from Direct‑Ring‑Attached COX‑2 Sulfonamides Such as Valdecoxib

The target compound features a methylene spacer (–CH₂–) between the sulfonamide nitrogen and the isoxazole C‑5 position, whereas clinically studied COX‑2 inhibitors such as valdecoxib (CAS 181695‑72‑7) and celecoxib attach the sulfonamide‑bearing phenyl ring directly to the isoxazole core [REFS‑1]. This conformational difference alters the vector of the sulfonamide group relative to the isoxazole plane. Valdecoxib inhibits COX‑2 with an IC₅₀ of 5 nM (COX‑2/COX‑1 selectivity > 28 000‑fold) [REFS‑2]; the methylene‑linked topology of the target compound is expected to shift the selectivity profile, as documented in SAR studies of related N‑alkyl sulfonamide analogs [REFS‑3].

COX‑2 Selectivity Structural Biology Inhibitor Design

Recommended Research and Procurement Scenarios for 4-Chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide


Carbonic Anhydrase II Inhibitor Screening and SAR Expansion

The compound is most appropriate for laboratories conducting systematic SAR studies on isoxazole‑sulfonamide carbonic‑anhydrase‑II inhibitors. Its single 4‑chloro substituent provides a defined electronic perturbation (σₚ = 0.23) without the confounding influence of multiple halogen atoms. Researchers can measure Ki values for hCA II, hCA VII, and off‑target isoforms and directly compare results with the published scaffold Ki range (0.5–49.3 nM) established in Bioorg Med Chem (2017) [REFS‑1]. This enables isolation of the 4‑Cl substituent effect on isoform selectivity.

Topological Probe for COX‑2 Inhibitor Selectivity Studies

The methylene‑bridged connectivity between the sulfonamide and isoxazole distinguishes this compound from direct‑ring‑attached COX‑2 inhibitors such as valdecoxib [REFS‑2]. This unique topology can be exploited as a chemical probe to investigate how sulfonamide presentation geometry affects COX‑2 vs. COX‑1 selectivity. Screening against recombinant COX enzymes, followed by molecular docking using the COX‑2 crystal structure (PDB 6COX), can reveal new binding modes inaccessible to valdecoxib‑like inhibitors.

Quality‑Controlled Procurement for Multi‑Institutional Collaborative Screening Consortia

Because the compound is available at ≥95 % purity from multiple suppliers with documented quality‑control parameters [REFS‑3], it is suitable for multi‑center screening campaigns where inter‑laboratory reproducibility is paramount. The established supply chain reduces the risk of batch‑to‑batch variability that could confound pooled data analysis, making it a reliable choice for academic‑industrial partnerships or EU‑OPENSCREEN‑style initiatives.

Lipophilicity‑Dependent Permeability Studies in Epithelial Cell Monolayers

With an estimated logP of ∼3.2 (compared with ∼2.6 for the des‑chloro analog), the compound can serve as a tool to investigate the relationship between halogen‑substitution‑driven lipophilicity and passive trans‑cellular permeability in Caco‑2 or MDCK monolayers [REFS‑4]. Direct comparison with the unsubstituted parent (CAS 339016‑87‑4) allows researchers to deconvolute the contribution of the 4‑Cl group to apparent permeability (Papp) without additional structural variables.

Quote Request

Request a Quote for 4-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.